2,3-Difluoro-6-hydroxybenzonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,3-difluoro-6-hydroxybenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F2NO/c8-5-1-2-6(11)4(3-10)7(5)9/h1-2,11H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBEFTDOWLXTNFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1O)C#N)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Pivotal Role of Fluorinated and Hydroxylated Benzonitriles
Fluorinated and hydroxylated benzonitriles are classes of organic compounds that have garnered considerable attention for their versatile applications. The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. acs.org This is attributed to fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond. acs.org These characteristics can enhance metabolic stability, improve membrane permeability, and modulate the acidity of nearby functional groups. acs.org
The hydroxyl group, on the other hand, provides a site for hydrogen bonding and can act as a precursor for a variety of chemical transformations. The nitrile group is a versatile functional group that can be converted into other functionalities such as amines, amides, and carboxylic acids. acs.org The combination of these functional groups on a benzonitrile (B105546) framework leads to compounds with a wide range of potential applications.
In synthetic chemistry, these compounds serve as valuable building blocks for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. gneechem.com The unique electronic properties conferred by the fluorine atoms can influence the regioselectivity and reactivity of subsequent chemical reactions. nsu.ru In material science, the incorporation of fluorinated and hydroxylated benzonitriles into polymers can enhance their thermal stability, chemical resistance, and dielectric properties. gneechem.com
A Historical Perspective on Dihalogenated Hydroxybenzonitrile Frameworks
The exploration of dihalogenated hydroxybenzonitrile frameworks is part of a broader historical progression in the field of halogenated aromatic compounds. Early research into halogenated phenols and benzonitriles was primarily driven by their biocidal properties. However, the focus has since shifted towards understanding the nuanced effects of halogen substitution on molecular properties and reactivity.
The systematic investigation of dihalogenated hydroxybenzonitriles is a more recent development, spurred by advancements in synthetic methodologies that allow for precise control over the substitution pattern on the aromatic ring. Researchers have moved from studying simple monohalogenated derivatives to more complex di- and polyhalogenated systems. This evolution has been propelled by the quest for materials with tailored properties and the need for new molecular scaffolds in drug discovery. Studies on various isomers of dihalogenated hydroxybenzonitriles have revealed that the position of the halogen and hydroxyl groups significantly influences the compound's acidity, reactivity, and biological activity.
The Current Research Landscape and Academic Spotlight on 2,3 Difluoro 6 Hydroxybenzonitrile
Convergent and Linear Synthesis Pathways
Strategic Introduction of Fluorine Atoms in Aromatic Systems
The incorporation of fluorine atoms into aromatic rings is a critical step in the synthesis of this compound and its analogs. nih.govnih.gov The unique properties of fluorine, such as its high electronegativity and small size, can significantly influence the biological activity and physicochemical properties of a molecule. nih.gov
One common strategy for introducing fluorine is through nucleophilic aromatic substitution reactions on appropriately activated precursors. For instance, the synthesis of related fluorinated compounds has been achieved using tetrafluoroborate (B81430) (BF₄⁻) as a nucleophilic fluorine source. beilstein-journals.org Another approach involves electrophilic fluorination, where a fluorine source acts as an electrophile. beilstein-journals.org The choice of fluorinating agent and reaction conditions is crucial for achieving the desired regioselectivity.
Regioselective Hydroxylation Techniques for Benzonitrile (B105546) Derivatives
The regioselective introduction of a hydroxyl group onto a benzonitrile derivative is another key transformation. Various methods can be employed to achieve this. One potential route involves the diazotization of an amino group, followed by hydrolysis to yield the corresponding phenol. For example, a method for the synthesis of 2,6-difluoro-4-hydroxybenzonitrile starts from 3,5-difluoroaniline, which undergoes bromination, diazotization hydrolysis, and then cyanidation. researchgate.net
Another approach could involve the direct hydroxylation of a C-H bond. While challenging, advancements in catalysis have made this increasingly feasible. For instance, cytochrome P450 enzymes have been engineered for the regioselective ortho-hydroxylation of monosubstituted benzenes. nih.gov Similarly, platinum-based systems have shown potential for the selective hydroxylation of terminal aliphatic C-H bonds, a strategy that could potentially be adapted for aromatic systems. kuleuven.be
Methods for Nitrile Group Installation and Modification
The nitrile group is a versatile functional group that can be introduced through various methods. A common approach is the Sandmeyer reaction, where a diazonium salt is treated with a cyanide salt, typically copper(I) cyanide. This is a well-established method for introducing a nitrile group onto an aromatic ring.
Alternatively, the nitrile group can be formed from other functional groups. For example, an aldehyde can be converted to an oxime, which is then dehydrated to yield the nitrile. The reaction of organometallic reagents, such as Grignard or organolithium reagents, with nitriles can lead to the formation of ketones after an aqueous work-up. libretexts.org
Advanced Catalytic Approaches in Synthesis
Modern synthetic chemistry heavily relies on catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of this compound can benefit from these advanced approaches.
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal catalysis, particularly with palladium, has revolutionized organic synthesis. wikipedia.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are powerful tools for forming carbon-carbon bonds. wikipedia.org These reactions could be employed in a convergent synthesis to couple a fluorinated aromatic fragment with a fragment containing the hydroxyl and nitrile functionalities.
Recent research has also focused on the direct C-H functionalization catalyzed by transition metals. nih.govresearchgate.netnih.gov This atom-economical approach avoids the need for pre-functionalized starting materials. For instance, rhodium(III)-catalyzed C-H cyanation has been developed for the synthesis of aromatic nitriles. acs.org Palladium catalysis has also been used for the C(sp²)–H functionalization of bromoaryl aldonitrones. acs.org
The functionalization of gem-difluoroalkenes using transition metal catalysts provides another avenue for creating fluorinated building blocks. nih.gov These reactions can proceed through various mechanisms, including β-fluoride elimination, to yield monofluorinated products. nih.gov
Table 1: Examples of Transition Metal-Catalyzed Reactions in the Synthesis of Functionalized Aromatic Compounds
| Reaction Type | Catalyst | Reactants | Product | Reference |
| C-H Cyanation | Rhodium(III) complex | 1-Aryl isoquinolines, N-cyano-N-phenyl-p-toluenesulfonamide | Axially chiral 1-aryl isoquinoline (B145761) nitriles | acs.org |
| C(sp²)–H Functionalization | Palladium | Bromoaryl aldonitrones | Benzocyclobutenone-derived ketonitrones | acs.org |
| α-Fluoroalkenylation | Rhodium(III) | N-nitrosoanilines, 2,2-difluorovinyl tosylates | Z-monofluoroalkenes | nih.gov |
| Defluorosilylation | Copper | gem-Difluoroalkenes | (Z)-selective vinylsilanes | nih.gov |
This table provides illustrative examples of catalytic reactions and is not an exhaustive list.
Organocatalytic and Metal-Free Transformations
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful alternative to metal-based catalysis. nih.govnih.gov These methods often offer mild reaction conditions and can provide excellent stereoselectivity. nih.gov For instance, organocatalytic methods have been developed for the stereoselective synthesis of fluorinated bisoxindoles. nih.gov
A process for preparing isomer-free 2,3-difluoro-6-nitrophenol, a potential precursor, involves reacting 2,3,4-trifluoronitrobenzene with an aqueous solution of an alkali or alkaline earth metal hydroxide (B78521) in the absence of an organic solvent. google.com This highlights a move towards more environmentally benign, metal-free reaction conditions.
An in-depth analysis of the synthetic methodologies for producing this compound and its related congeners reveals a variety of chemical strategies. These approaches range from precursor-based syntheses to advanced fluorination techniques, with an increasing emphasis on the integration of green chemistry principles.
3 Green Chemistry Principles in Synthetic Route Design and Optimization
The design and optimization of synthetic routes for complex molecules like this compound are increasingly guided by the principles of green chemistry. These principles advocate for the reduction of waste, use of less hazardous chemicals, and improvement of energy efficiency. Key considerations include atom economy, which aims to maximize the incorporation of all materials from the reactants into the final product, and the use of catalytic reagents over stoichiometric ones to minimize waste.
In the context of synthesizing fluorinated aromatic compounds, green chemistry encourages the development of processes that avoid hazardous solvents and reagents. For instance, the use of water as a solvent is highly desirable due to its non-toxic, non-volatile, and safe characteristics. Research into the synthesis of related heterocyclic compounds, such as 2,3-dihydroquinazolin-4(1H)-ones, has demonstrated the potential of using water as a reaction medium, which can enhance reaction rates and simplify product recovery. Another sustainable approach involves utilizing renewable resources, such as concentrated solar radiation, as an energy source for chemical reactions, which has been successfully applied to the synthesis of quinazolinone derivatives using natural catalysts like lemon juice. Such methodologies, while not yet documented specifically for this compound, highlight the active direction of research toward more environmentally benign synthetic pathways.
Key Green Chemistry Metrics:
| Metric | Description | Goal |
|---|---|---|
| Atom Economy | Measures the efficiency of a reaction by calculating the proportion of reactant atoms that become part of the desired product. | Maximize |
| E-Factor (Environmental Factor) | The ratio of the mass of waste generated to the mass of the product. | Minimize |
| Use of Catalysts | Preferring catalytic reagents over stoichiometric ones to reduce waste. | Use selective catalysts |
| Safer Solvents and Auxiliaries | Minimizing or eliminating the use of hazardous solvents and other auxiliary substances. | Use benign solvents like water |
| Energy Efficiency | Conducting reactions at ambient temperature and pressure whenever possible. | Minimize energy requirements |
Advanced Spectroscopic and Structural Elucidation Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 2,3-Difluoro-6-hydroxybenzonitrile, a multi-faceted NMR approach involving ¹H, ¹³C, and ¹⁹F nuclei, complemented by two-dimensional techniques, is essential for a complete structural assignment.
Proton (¹H) NMR for Structural Connectivity
Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms. In the aromatic region of the spectrum for this compound, two signals are expected, corresponding to the two protons on the benzene (B151609) ring (H-4 and H-5). These protons form an AB spin system, and their signals are expected to appear as doublets of doublets due to coupling with each other and with the neighboring fluorine atoms. The hydroxyl proton (-OH) would typically appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-4 | 6.8 - 7.2 | ddd | ³J(H-H) ≈ 8-9, ³J(H-F) ≈ 8-10, ⁴J(H-F) ≈ 1-3 |
| H-5 | 7.2 - 7.6 | ddd | ³J(H-H) ≈ 8-9, ³J(H-F) ≈ 5-7, ⁴J(H-F) ≈ 1-3 |
| -OH | 5.0 - 9.0 | br s | N/A |
Note: Predicted values are based on established substituent effects and data for analogous compounds. Actual experimental values may vary.
Carbon-13 (¹³C) NMR for Carbon Framework Analysis
Carbon-13 (¹³C) NMR spectroscopy is used to determine the carbon framework of a molecule. A proton-decoupled ¹³C NMR spectrum of this compound would be expected to show seven distinct signals, one for each unique carbon atom. The chemical shifts are influenced by the electronegativity of the attached groups. The carbons bonded to fluorine (C-2, C-3) and oxygen (C-6) will be significantly deshielded and appear at lower field. The nitrile carbon (C≡N) has a characteristic chemical shift in the 115-120 ppm range. The signals for the fluorine-bound carbons will also exhibit splitting due to one-bond carbon-fluorine coupling (¹J(C-F)), which is typically large (240-260 Hz).
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted ¹J(C-F) Coupling (Hz) |
| C-1 (-CN) | 95 - 105 | - |
| C-2 | 145 - 155 (d) | ~240-250 |
| C-3 | 140 - 150 (d) | ~245-255 |
| C-4 | 120 - 130 | - |
| C-5 | 125 - 135 | - |
| C-6 | 150 - 160 | - |
| -C≡N | 115 - 120 | - |
Note: Predicted values are based on established substituent effects and data for analogous compounds. 'd' indicates a doublet due to C-F coupling. Actual experimental values may vary.
Fluorine-19 (¹⁹F) NMR for Fluorine Environment Analysis
Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for analyzing fluorine-containing compounds. For this compound, two distinct signals are expected in the ¹⁹F NMR spectrum, corresponding to the two non-equivalent fluorine atoms at the C-2 and C-3 positions. These signals would likely appear as complex multiplets due to coupling with each other (³J(F-F)) and with the aromatic protons (³J(H-F) and ⁴J(H-F)). The broad chemical shift range of ¹⁹F NMR makes it an excellent tool for confirming the presence and specific electronic environment of fluorine atoms.
Table 3: Predicted ¹⁹F NMR Data for this compound
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| F-2 | -130 to -145 | ddd |
| F-3 | -140 to -155 | ddd |
Note: Predicted chemical shifts are relative to CFCl₃. Multiplicity arises from F-F and H-F couplings. Actual experimental values may vary.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show a cross-peak between the signals of H-4 and H-5, confirming their adjacent relationship on the aromatic ring.
HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached. It would show correlations between the H-4 signal and the C-4 signal, and between H-5 and C-5, allowing for unambiguous assignment of these carbons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (2-3 bond) correlations between protons and carbons. Expected correlations would include H-4 with C-2, C-6, and the nitrile carbon, and H-5 with C-1, C-3, and C-6. These correlations are instrumental in piecing together the entire molecular framework and confirming the substitution pattern.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. For this compound (C₇H₃F₂NO), High-Resolution Mass Spectrometry (HRMS) is particularly valuable. It can measure the mass of the molecular ion with very high precision, allowing for the unambiguous determination of the elemental formula.
The expected exact mass for the neutral molecule is approximately 155.0183 u. HRMS would confirm this mass, distinguishing it from other potential compounds with the same nominal mass. Standard mass spectrometry would show the molecular ion peak (M⁺) and characteristic fragmentation patterns, such as the loss of HCN or CO, which would further support the proposed structure.
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. These two techniques are complementary and offer a detailed fingerprint of the molecule.
For this compound, key characteristic absorption bands are expected:
O-H stretch: A broad and strong band in the IR spectrum, typically around 3200-3500 cm⁻¹, characteristic of the hydroxyl group.
Aromatic C-H stretch: Weak to medium bands appearing just above 3000 cm⁻¹.
C≡N stretch: A sharp, medium-intensity band in the region of 2220-2240 cm⁻¹, a hallmark of the nitrile functional group.
Aromatic C=C stretches: Several bands in the 1450-1600 cm⁻¹ region.
C-F stretches: Strong absorption bands in the fingerprint region, typically between 1100-1300 cm⁻¹, indicative of the carbon-fluorine bonds.
Table 4: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibration Mode | Predicted Frequency Range (cm⁻¹) | Technique |
| Hydroxyl (-OH) | O-H Stretch | 3200 - 3500 | IR |
| Aromatic C-H | C-H Stretch | 3000 - 3100 | IR, Raman |
| Nitrile (-C≡N) | C≡N Stretch | 2220 - 2240 | IR, Raman |
| Aromatic Ring | C=C Stretch | 1450 - 1600 | IR, Raman |
| Aryl Fluoride (B91410) | C-F Stretch | 1100 - 1300 | IR |
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful technique for identifying functional groups within a molecule. For this compound, an FTIR spectrum would be expected to show characteristic absorption bands for the hydroxyl (-OH), nitrile (-C≡N), and carbon-fluorine (C-F) groups, as well as aromatic ring vibrations. However, no published spectra or tabulated peak data for this specific compound are available to provide a detailed analysis.
Raman Spectroscopy
Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds. A Raman spectrum of this compound would be valuable for characterizing the nitrile and aromatic ring vibrations. Specific Raman shifts for this compound have not been reported in the scientific literature.
Electronic Spectroscopy (UV-Vis) and Fluorescence Studies
UV-Vis spectroscopy is used to study the electronic transitions within a molecule and is influenced by conjugation and substituent groups. The presence of the benzene ring, hydroxyl, nitrile, and fluorine substituents would dictate the absorption maxima of this compound. Similarly, fluorescence studies would provide insights into the compound's emissive properties upon excitation. No specific UV-Vis absorption spectra or fluorescence data for this compound are currently available.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide detailed information on bond lengths, bond angles, and intermolecular interactions of this compound in the solid state. A search of crystallographic databases did not yield any structural data for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Analysis
GC-MS is a standard method for separating and identifying volatile and semi-volatile compounds. This analysis would be crucial for assessing the purity of this compound and identifying any related impurities. While the principles of GC-MS are well-established for aromatic compounds, specific retention times and mass fragmentation patterns for this particular molecule are not documented in available research.
Theoretical and Computational Chemistry Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and equilibrium geometry of molecules. For 2,3-Difluoro-6-hydroxybenzonitrile, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), can predict various molecular properties. nih.gov
Geometry Optimization: The first step in DFT calculations is to find the lowest energy structure of the molecule. This involves optimizing the bond lengths, bond angles, and dihedral angles. For this compound, the optimized geometry would reveal the planarity of the benzene (B151609) ring and the orientation of the hydroxyl and cyano groups relative to the fluorine atoms. The intramolecular interactions, such as potential hydrogen bonding between the hydroxyl group and the adjacent fluorine atom, would be elucidated.
Electronic Structure: Once the geometry is optimized, the electronic properties can be calculated. This includes the distribution of electron density, the energies of the molecular orbitals (Highest Occupied Molecular Orbital - HOMO, and Lowest Unoccupied Molecular Orbital - LUMO), and the resulting HOMO-LUMO gap. The HOMO-LUMO gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive.
Below is an illustrative data table of predicted geometric and electronic parameters for this compound, based on typical values for similar fluorinated aromatic compounds.
| Parameter | Predicted Value | Significance |
| Optimized Geometry | ||
| C-F Bond Length | ~1.35 Å | Shorter than a C-H bond, indicating a strong bond due to fluorine's high electronegativity. |
| C-O Bond Length | ~1.36 Å | Typical for a phenolic hydroxyl group. |
| C-C≡N Bond Length | ~1.15 Å | Characteristic of a nitrile group. |
| O-H Bond Length | ~0.96 Å | Standard for a hydroxyl group. |
| Electronic Properties | ||
| HOMO Energy | ~ -6.5 eV | Represents the ability to donate an electron. |
| LUMO Energy | ~ -1.5 eV | Represents the ability to accept an electron. |
| HOMO-LUMO Gap | ~ 5.0 eV | Indicates high kinetic stability. |
| Dipole Moment | ~ 3.5 D | Reflects the overall polarity of the molecule, influenced by the electronegative F, O, and N atoms. |
Quantum Chemical Modeling of Reaction Mechanisms and Transition States
Quantum chemical modeling is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the identification of intermediates and transition states. This provides a detailed understanding of reaction pathways and kinetics. For this compound, this modeling can be applied to understand its synthesis or its reactivity in various chemical transformations.
For instance, in reactions involving nucleophilic aromatic substitution, the fluorine atoms can act as leaving groups. Computational modeling can determine the activation energy barriers for the substitution at the C2 and C3 positions, providing insights into the regioselectivity of such reactions. The calculations would involve locating the transition state structures for each possible pathway and calculating their energies. The pathway with the lower activation energy would be the favored one.
A hypothetical reaction coordinate diagram for a nucleophilic aromatic substitution on this compound is presented below.
| Reaction Step | Description | Relative Energy (kcal/mol) |
| Reactants | This compound + Nucleophile | 0 |
| Transition State 1 | Formation of the Meisenheimer complex (nucleophile attacks the aromatic ring). | +15 to +25 |
| Intermediate | Meisenheimer complex (a resonance-stabilized carbanion). | +5 to +10 |
| Transition State 2 | Expulsion of the fluoride (B91410) ion. | +10 to +20 |
| Products | Substituted product + Fluoride ion | Varies |
Analysis of Electronic Properties and Hammett Constants
The electronic properties of a substituted benzene derivative like this compound can be quantified using Hammett constants (σ). The Hammett equation, log(k/k₀) = ρσ, relates the reaction rate (k) of a substituted reactant to a reference reactant (k₀) through the substituent constant (σ) and the reaction constant (ρ). wikipedia.orglibretexts.org The substituent constant, σ, is a measure of the electronic effect (both inductive and resonance) of a substituent.
Fluorine: Strongly electron-withdrawing through the inductive effect (-I) and weakly electron-donating through the resonance effect (+R).
Hydroxyl group: Electron-donating through resonance (+R) and electron-withdrawing through induction (-I).
Cyano group: Strongly electron-withdrawing through both inductive (-I) and resonance (-R) effects.
| Substituent | Position | Typical σ Value | Electronic Effect |
| -F | meta | +0.34 | Primarily electron-withdrawing by induction. |
| -F | para | +0.06 | Inductive withdrawal is largely offset by resonance donation. |
| -OH | para | -0.37 | Strong resonance electron donation. |
| -CN | para | +0.66 | Strong electron withdrawal through both induction and resonance. |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including conformational changes and intermolecular interactions. nih.gov For a relatively rigid molecule like this compound, MD simulations are particularly useful for understanding its interactions with solvent molecules or other species in its environment.
Conformational Analysis: While the benzene ring is rigid, the hydroxyl group can rotate. MD simulations can explore the rotational barrier of the O-H group and determine the most stable conformations, including the potential for intramolecular hydrogen bonding with the adjacent fluorine atom.
Intermolecular Interactions: In a solution, MD simulations can reveal the structure of the solvent shell around the molecule. For example, in a polar solvent like water, the simulations would show the formation of hydrogen bonds between water molecules and the hydroxyl and cyano groups, as well as with the fluorine atoms. These simulations can generate radial distribution functions (RDFs), which describe the probability of finding a solvent atom at a certain distance from an atom in the solute molecule.
An illustrative table of expected intermolecular interaction energies from MD simulations is provided below.
| Interacting Pair | Interaction Type | Estimated Interaction Energy (kcal/mol) |
| This compound (-OH) ... Water | Hydrogen Bond | -5 to -8 |
| This compound (-CN) ... Water | Hydrogen Bond | -2 to -4 |
| This compound (-F) ... Water | Weak Hydrogen Bond | -1 to -2 |
| Benzene Ring ... Benzene Ring (π-π stacking) | van der Waals | -2 to -3 |
Studies on the Ortho-Fluoro Effect on Chemical Reactivity
The presence of a fluorine atom ortho to a reaction center can lead to unexpected reactivity, a phenomenon known as the "ortho-fluoro effect." In the context of this compound, the fluorine atom at the 2-position is ortho to the cyano group.
Studies on related fluorinated benzonitriles have shown that the ortho-fluoro substituent can significantly influence the reactivity. For example, in the C-C bond activation of benzonitriles by nickel(0) complexes, the presence of an ortho-fluoro group has been found to stabilize the oxidative addition product. rsc.orgtum.de This effect is attributed to both the strong electron-withdrawing inductive effect of fluorine and potential interactions between the fluorine and the metal center. DFT calculations have been employed to quantify this stabilization, showing a significant thermodynamic preference for the activation of C-CN bonds with ortho-fluoro substituents. rsc.orgtum.de
Charge Transfer Dynamics in Fluorinated Systems
Charge transfer is a fundamental process in many chemical and biological systems. In molecules like this compound, which contain both electron-donating (hydroxyl) and electron-withdrawing (cyano, fluoro) groups, intramolecular charge transfer (ICT) can occur upon electronic excitation.
Computational studies on similar donor-acceptor benzonitriles have investigated the dynamics of charge transfer. acs.org These studies often use time-dependent DFT (TD-DFT) to calculate the excited state properties. Upon absorption of light, an electron can be promoted from a molecular orbital localized on the donor part of the molecule to an orbital on the acceptor part. The subsequent relaxation processes, including the charge transfer dynamics, can occur on ultrafast timescales.
The fluorine atoms in this compound would be expected to influence the charge transfer properties by modifying the energies of the molecular orbitals involved. The strong electron-withdrawing nature of fluorine can lower the energy of the acceptor orbitals, potentially facilitating charge transfer.
Applications As a Building Block and in Advanced Chemical Systems Research
A Versatile Precursor in Complex Organic Synthesis
The strategic placement of reactive functional groups on the aromatic ring of 2,3-Difluoro-6-hydroxybenzonitrile makes it a versatile starting material for the construction of intricate molecular architectures. The hydroxyl group can be readily converted into other functionalities, the nitrile group can undergo a variety of transformations, and the fluorine atoms can influence the electronic properties and reactivity of the molecule.
Crafting Multifunctional Aromatic and Heteroaromatic Scaffolds
The presence of multiple reactive sites on this compound allows for its use in the synthesis of a diverse range of multifunctional aromatic and heteroaromatic compounds. These types of compounds are of significant interest in medicinal chemistry and materials science due to their potential biological activities and unique physical properties.
A key application of related difluoro-benzonitrile derivatives is in the synthesis of other complex molecules. For instance, the related compound 2,3-difluoro-6-nitrobenzonitrile (B2356266) can be used to prepare 2,3,6-trifluorobenzoic acid. sigmaaldrich.com This transformation highlights the utility of the difluorobenzonitrile core in accessing other highly functionalized aromatic systems. 2,3,6-Trifluorobenzoic acid, in turn, serves as a crucial intermediate in the synthesis of certain agrochemicals and pharmaceuticals. sigmaaldrich.com
The synthesis of heteroaromatic compounds, which are cyclic compounds containing atoms of at least two different elements in their rings, is an area of intense research. nih.gov These compounds have found widespread applications in materials science, agrochemistry, and the pharmaceutical industry. nih.gov While specific examples detailing the direct use of this compound in the synthesis of a wide array of heteroaromatic compounds are not extensively documented in publicly available literature, its structure suggests its potential as a valuable precursor. The hydroxyl and nitrile groups can participate in various cyclization reactions to form fused heterocyclic rings.
A Foundation for Chemical Biology Probes
Chemical biology probes are essential tools for studying biological processes within living systems. ucsd.edu These molecules are designed to interact with specific biological targets, such as proteins, and often incorporate reporter groups, like fluorescent tags, to allow for their detection. The development of novel scaffolds for these probes is an active area of research.
Fluorinated organic molecules are increasingly being utilized in the design of chemical biology probes. The introduction of fluorine atoms can enhance the metabolic stability and binding affinity of a probe to its target. While direct applications of this compound in this area are not yet widely reported, its structural features make it an attractive candidate for the construction of such probes. The aromatic ring can serve as the core scaffold, and the hydroxyl and nitrile groups provide convenient handles for the attachment of targeting moieties and reporter tags. The principles of using fluorinated scaffolds in chemical biology probes are well-established, with various fluorinated compounds being used to create tools for studying enzyme activity and protein function. claremont.edunih.gov
Integration into the Development of Functional Materials
The unique electronic and structural properties imparted by the fluorine atoms and the polar nitrile and hydroxyl groups make this compound a promising component in the design of functional materials with tailored properties.
A Building Block for Liquid Crystalline Systems
Liquid crystals are a state of matter that exhibits properties between those of a conventional liquid and a solid crystal. colorado.edu They are a critical component of modern display technologies and are finding new applications in sensors and optical devices. The design and synthesis of new liquid crystalline materials with specific properties, such as a wide operating temperature range and high stability, is a continuous effort.
Fluorinated compounds are widely used in the synthesis of liquid crystals due to the ability of fluorine to introduce desirable properties such as high polarity and low viscosity. Research has shown that liquid crystalline materials incorporating a 2,3-difluorophenyl group exhibit interesting mesomorphic properties. For example, a series of liquid crystals based on 2-(2,3-difluoro-4-alkoxyphenyl)-5-(4-alkylphenyl)-1,3-dioxanes have been synthesized and characterized. These compounds were found to exhibit wide temperature range smectic A and/or nematic phases, which are important for display applications. nih.gov The synthesis of these materials often involves the use of precursors containing the 2,3-difluorophenyl moiety, highlighting the importance of building blocks like this compound in this field. The introduction of a cyano group, as is present in this compound, is a common strategy for designing liquid crystals with high positive dielectric anisotropy, a key property for nematic liquid crystal displays. rsc.orgajchem-a.com
A Monomer for Polymeric and Supramolecular Materials
The development of new polymers and supramolecular materials with advanced properties is a cornerstone of materials science. The properties of these materials are dictated by the structure of their monomeric units and the way they are assembled.
In the realm of supramolecular chemistry, the ability of the nitrile and hydroxyl groups to participate in non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, makes this compound an interesting candidate for the construction of self-assembling systems.
Potential in Adsorbent Materials and Optoelectronic Components
The unique combination of functional groups and fluorine atoms in this compound suggests its potential utility in other advanced materials. The polar nature of the molecule could make it a useful component in the design of adsorbent materials for capturing specific molecules through intermolecular interactions.
In the field of optoelectronics, which involves the study and application of electronic devices that source, detect, and control light, materials with specific electronic properties are required. The electron-withdrawing nature of the fluorine and nitrile groups can significantly influence the electronic structure of the aromatic ring. While research specifically detailing the use of this compound in optoelectronic components is scarce, related fluorinated aromatic compounds are known to be used in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanistic Studies in Chemical Biology and Medicinal Chemistry (Focus on Molecular Interactions)
The strategic placement of fluorine atoms and a hydroxyl group on the benzonitrile (B105546) scaffold of this compound makes it an intriguing candidate for designing molecules that can interact specifically with biological targets. These features can be exploited to study and modulate the activity of enzymes and other proteins.
The this compound core can serve as a foundational scaffold for the development of enzyme inhibitors. The hydroxyl group can act as a hydrogen bond donor or acceptor, a key interaction in many enzyme active sites. The nitrile group, a known bioisostere for other functional groups, can also participate in polar interactions. The fluorine atoms can enhance binding affinity through various mechanisms, including the formation of favorable electrostatic interactions and by influencing the conformation of the molecule to better fit into an enzyme's binding pocket.
For instance, in the design of kinase inhibitors, a significant area of cancer research, the core structure could be elaborated to occupy the ATP-binding site. The difluorophenyl moiety is a common feature in many kinase inhibitors, where it often interacts with the hinge region of the kinase domain. The hydroxyl group could be functionalized to extend into other pockets of the active site, thereby increasing potency and selectivity.
Table 1: Potential Enzyme Targets for Inhibitors Derived from this compound
| Enzyme Class | Rationale for Targeting | Potential Role of the Scaffold |
| Protein Kinases | Implicated in various cancers and inflammatory diseases. | The difluorophenyl moiety can interact with the hinge region, a common strategy for kinase inhibition. |
| Proteases | Crucial for viral replication and cancer progression. | The scaffold can be modified to present functionalities that interact with the catalytic residues of the active site. |
| Phosphatases | Regulate cellular signaling pathways; dysregulation is linked to disease. | The hydroxyl and nitrile groups can be oriented to interact with the phosphate-binding pocket. |
This table is based on the functional groups present in this compound and their known roles in enzyme inhibition, not on specific published studies involving this exact compound.
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. The this compound scaffold provides a platform for systematic SAR exploration. By modifying the core structure and assessing the impact on biological activity, researchers can gain insights into the molecular interactions driving the compound's effects.
The fluorine atoms at the 2- and 3-positions offer a unique electronic and steric environment. SAR studies could involve synthesizing analogs where the fluorine atoms are moved to other positions on the ring or replaced with other halogens or small alkyl groups. This would help to probe the importance of the specific fluorine substitution pattern for target binding. Similarly, the hydroxyl group at the 6-position can be converted to a methoxy (B1213986) or other ether linkages to investigate the role of hydrogen bonding. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, to explore the necessity of this functionality for activity.
Table 2: Illustrative SAR Modifications on the this compound Scaffold
| Position of Modification | Type of Modification | Rationale for Investigation |
| 2- and 3-positions | Relocation or substitution of fluorine atoms | To understand the role of fluorine's electronegativity and steric bulk in target interaction. |
| 6-position | Conversion of hydroxyl to ether or ester | To probe the importance of the hydrogen bond donating/accepting capability of the hydroxyl group. |
| 1-position (Nitrile) | Hydrolysis to carboxylic acid or amide; reduction to amine | To evaluate the contribution of the nitrile group to binding and to explore alternative interactions. |
This table presents hypothetical modifications for SAR studies based on standard medicinal chemistry practices.
Chemical probes are small molecules used to study and identify biological targets. The this compound structure can be a starting point for the development of such probes. By incorporating a reporter tag, such as a fluorescent dye or a biotin (B1667282) molecule, onto the scaffold, researchers can create tools to visualize and isolate the cellular components that interact with the parent compound.
The hydroxyl group is a convenient handle for the attachment of such tags via an ether or ester linkage. Alternatively, the nitrile group could potentially be used in bioorthogonal reactions to link the probe to its target. A well-designed chemical probe based on this scaffold would retain the binding characteristics of the parent molecule while allowing for its detection and the identification of its binding partners, a crucial step in understanding its mechanism of action.
For example, a fluorescently labeled version of a this compound-derived inhibitor could be used in cellular imaging to determine its subcellular localization and to identify the specific proteins it interacts with. This information is invaluable for validating the therapeutic target of a potential drug candidate.
Future Research Directions and Emerging Trends
Development of Novel and Highly Efficient Synthetic Routes
The availability of 2,3-Difluoro-6-hydroxybenzonitrile is currently limited, with its synthesis not being widely reported in the scientific literature. Future research must prioritize the development of efficient and scalable synthetic pathways. Drawing inspiration from the synthesis of related compounds, several strategies can be envisioned.
One potential avenue involves the multi-step transformation of commercially available precursors. For instance, the synthesis of the related compound 2,3-difluoro-6-nitrobenzonitrile (B2356266) has been documented in patent literature. A plausible route to this compound could therefore involve the selective reduction of the nitro group to an amine, followed by a diazotization reaction and subsequent hydrolysis to install the hydroxyl group. Another potential precursor is 2,3-difluoro-6-nitrophenol, whose preparation from 2,3,4-trifluoronitrobenzene has been described. google.comgoogle.com The introduction of a nitrile group onto this scaffold, possibly through a nucleophilic substitution reaction or a palladium-catalyzed cyanation, could provide a direct route to the target molecule. wikipedia.org
Furthermore, modern synthetic methodologies such as C-H activation and flow chemistry could offer more elegant and efficient solutions. The development of catalysts that can selectively introduce fluorine and hydroxyl or nitrile groups onto an aromatic ring would be a significant breakthrough.
Table 1: Potential Synthetic Precursors for this compound
| Precursor Compound | Potential Transformation |
| 2,3-Difluoro-6-nitrobenzonitrile | Reduction of nitro group, diazotization, hydrolysis |
| 2,3-Difluoro-6-nitrophenol | Introduction of a nitrile group |
| 1,2,3-Trifluorobenzene | Regioselective functionalization |
Exploration of Unprecedented Reactivity Patterns and Selectivity Control
The electronic properties of this compound, influenced by the interplay of the electron-withdrawing fluorine and nitrile groups and the electron-donating hydroxyl group, are expected to give rise to unique reactivity. The ortho- and meta-positioning of the fluorine atoms relative to the hydroxyl and nitrile groups can lead to interesting regioselectivity in various chemical transformations.
Future research should focus on systematically exploring the reactivity of this molecule in a range of reactions, including nucleophilic and electrophilic aromatic substitutions, cross-coupling reactions, and reactions involving the nitrile and hydroxyl functionalities. Understanding the directing effects of the substituent groups will be crucial for its utilization as a versatile building block in organic synthesis. For example, the acidity of the hydroxyl group and the nucleophilicity of the phenoxide will be modulated by the adjacent fluorine atoms, potentially leading to novel reactivity in etherification and esterification reactions.
Advanced Computational Modeling for Predictive Chemistry and Materials Design
In the absence of extensive experimental data, computational chemistry can serve as a powerful tool to predict the properties and reactivity of this compound. emerginginvestigators.org Density functional theory (DFT) calculations can be employed to determine its molecular geometry, electronic structure, and vibrational frequencies. nih.gov Such studies can provide insights into its thermodynamic and kinetic stability, as well as predict its behavior in various chemical reactions.
Furthermore, computational modeling can be used to screen for potential applications. For example, by calculating properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, it may be possible to predict its suitability for use in organic electronic devices. Molecular docking simulations could also be used to explore its potential as a ligand for biological targets.
Table 2: Computationally Predicted Properties of Related Fluorinated Benzonitriles
| Property | 2-Fluorobenzonitrile | 3-Fluorobenzonitrile |
| Excitation Energy (cm⁻¹) | 36028 ± 2 | 35989 ± 2 |
| Adiabatic Ionization Energy (cm⁻¹) | 78650 ± 5 | 78873 ± 5 |
Data sourced from studies on related fluorinated benzonitriles and may not be representative of this compound. mdpi.com
Integration into Next-Generation Functional Materials and Devices
The unique combination of functional groups in this compound makes it an attractive building block for the synthesis of novel functional materials. man.ac.ukrsc.orgresearchgate.net The presence of fluorine atoms can impart desirable properties such as thermal stability, chemical resistance, and altered electronic characteristics. acs.org
Future research could explore the incorporation of this molecule into polymers, liquid crystals, and organic light-emitting diodes (OLEDs). The nitrile group can participate in polymerization reactions, while the hydroxyl group can be used to tune the material's properties through hydrogen bonding or further functionalization. The difluoro-substitution pattern could lead to materials with unique packing arrangements and electronic properties, potentially finding applications in sensors, membranes, and optical devices.
Contribution to Chemical Biology Tools for Fundamental Mechanistic Understanding
Fluorinated molecules are increasingly being used as probes to study biological systems. The fluorine atom's small size and unique electronic properties make it a valuable tool for investigating protein-ligand interactions and metabolic pathways. While no specific biological applications of this compound have been reported, its structure suggests several potential avenues for research in chemical biology.
The molecule could be explored as a scaffold for the design of enzyme inhibitors or as a fluorescent probe. The hydroxyl and nitrile groups provide handles for conjugation to other molecules, such as fluorophores or affinity tags. The fluorine atoms can serve as sensitive reporters for NMR-based studies of biological interactions. Investigating the metabolic fate of this compound could also provide valuable insights into the biochemistry of fluorinated aromatics.
Q & A
Q. Table 1: Comparison of Fluorination Agents
| Reagent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| DAST | 0–5 | 65–75 | >95 |
| XtalFluor-E | 20–25 | 50–60 | 90 |
| SF₄ (gas) | -10 | 40–50 | 85 |
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Answer:
NMR Spectroscopy:
- ¹⁹F NMR is critical for distinguishing fluorine positions (δ -110 to -130 ppm for aromatic fluorines).
- ¹H NMR reveals coupling patterns between the hydroxyl proton and adjacent fluorine atoms (e.g., ≈ 8–12 Hz) .
IR Spectroscopy:
- The nitrile (-CN) stretch appears at ~2230 cm⁻¹, while the hydroxyl (-OH) stretch is broad at ~3200–3400 cm⁻¹.
X-ray Crystallography:
Q. Table 2: Typical NMR Chemical Shifts
| Group | ¹H NMR (ppm) | ¹⁹F NMR (ppm) |
|---|---|---|
| -OH | 10.2 (s, 1H) | – |
| C-2 F | – | -118.5 |
| C-3 F | – | -124.3 |
| -CN (adjacent) | – | – |
Advanced: How can researchers resolve contradictions in crystallographic data for this compound?
Answer:
Contradictions in crystallographic data (e.g., disordered fluorine positions or hydrogen-bonding ambiguities) require iterative refinement using programs like SHELXL. Key steps include:
Twinned Data Refinement: For cases of pseudo-merohedral twinning, the HKLF 5 directive in SHELXL partitions overlapping reflections .
Hydrogen-Bond Analysis: Distance-angle restraints (e.g., D-H···A = 2.6–3.0 Å) resolve ambiguities in hydroxyl group orientation.
Validation Tools: The R₁ factor (<5%) and wR₂ (<12%) ensure model reliability. Discrepancies may arise from thermal motion; anisotropic displacement parameters (ADPs) must be refined for non-H atoms.
Example Workflow:
- Data Collection: High-resolution (<1.0 Å) synchrotron data.
- Refinement: SHELXL-2018 with Hirshfeld rigid-bond test for ADPs.
- Validation: PLATON for symmetry checks and CCDC Mercury for visualization.
Advanced: What strategies optimize nucleophilic substitution reactions on this compound?
Answer:
The electron-withdrawing effects of fluorine and nitrile groups activate the aromatic ring for nucleophilic substitution. Optimization strategies include:
Choice of Nucleophile:
- Soft nucleophiles (e.g., thiols, amines) favor aromatic substitution over aliphatic sites.
Reaction Medium:
- Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.
- Base (e.g., K₂CO₃) deprotonates the hydroxyl group, generating a phenoxide leaving group .
Temperature:
- 60–80°C balances reactivity and minimizes side reactions (e.g., nitrile hydrolysis).
Q. Table 3: Substitution Reaction Outcomes
| Nucleophile | Product | Yield (%) | Conditions |
|---|---|---|---|
| NH₃ | 6-Amino-2,3-difluorobenzonitrile | 70 | DMF, 70°C, 12 h |
| SH⁻ | 6-Mercapto-2,3-difluorobenzonitrile | 55 | DMSO, 60°C, 8 h |
Basic: What are the primary degradation pathways of this compound under varying conditions?
Answer:
Degradation studies reveal two main pathways:
Oxidative Degradation:
- Under acidic conditions (pH <3), the hydroxyl group oxidizes to a ketone, forming 2,3-difluoro-6-cyanobenzaldehyde .
Hydrolytic Degradation:
- In basic aqueous media (pH >10), the nitrile group hydrolyzes to an amide or carboxylic acid.
Stability Recommendations:
- Store at 2–8°C in amber vials under nitrogen.
- Avoid prolonged exposure to UV light or humidity.
Advanced: How do steric effects influence the regioselectivity of this compound in cross-coupling reactions?
Answer:
The ortho-fluorine atoms create steric hindrance, directing cross-coupling (e.g., Suzuki-Miyaura) to the para position relative to the hydroxyl group. Computational modeling (DFT at B3LYP/6-31G*) shows:
- Activation Energy: Lower for para-substitution (ΔG‡ = 25 kcal/mol) vs. meta (ΔG‡ = 32 kcal/mol).
- Electronic Effects: Fluorine’s -I effect deactivates the ring but enhances leaving-group ability in SNAr reactions.
Q. Table 4: Cross-Coupling Reaction Outcomes
| Catalyst | Substrate | Yield (%) | Selectivity (para:meta) |
|---|---|---|---|
| Pd(PPh₃)₄ | Aryl boronic acid | 80 | 9:1 |
| NiCl₂(dppe) | Vinyl boronate | 65 | 7:3 |
Basic: What safety protocols are essential for handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.
- Ventilation: Use fume hoods to avoid inhalation of fine particles.
- Storage: In airtight containers under nitrogen, away from oxidizers .
- Waste Disposal: Neutralize with dilute NaOH before disposal as halogenated waste.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
